

CAS number and IUPAC nomenclature for 1,1,2-Trimethylcyclohexane

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Compound of Interest

Compound Name: 1,1,2-Trimethylcyclohexane

Cat. No.: B043873

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An In-Depth Technical Guide to 1,1,2-Trimethylcyclohexane

CAS Number: 7094-26-0 IUPAC Nomenclature: 1,1,2-Trimethylcyclohexane

This technical guide provides a comprehensive overview of **1,1,2-trimethylcyclohexane**, consolidating available data on its chemical and physical properties, synthesis, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this substituted cyclohexane.

Chemical and Physical Properties

1,1,2-Trimethylcyclohexane is a saturated alicyclic hydrocarbon. A summary of its key physical and chemical properties is presented in the table below.



Property	Value	Reference
Molecular Formula	C9H18	[1]
Molecular Weight	126.24 g/mol	[2]
CAS Number	7094-26-0	[1]
IUPAC Name	1,1,2-trimethylcyclohexane	[2]
Appearance	Liquid	[2]
Boiling Point	145.2 °C at 760 mmHg	
Melting Point	-29 °C	_
Flash Point	25.2 °C	_
Density	0.765 g/cm ³	_
Refractive Index	1.4359	_
LogP	3.22270	

Synthesis and Purification

The synthesis of **1,1,2-trimethylcyclohexane** can be approached through several general methods applicable to substituted cyclohexanes, primarily involving the catalytic hydrogenation of a corresponding trimethylcyclohexene precursor.

Experimental Protocols

Note: Detailed, peer-reviewed experimental protocols specifically for the synthesis of **1,1,2-trimethylcyclohexane** are not readily available in the public domain. The following protocol is a generalized procedure based on the synthesis of the related compound, cis,cis,cis-1,2,3-trimethylcyclohexane, and should be adapted and optimized for the target molecule.[3]

Catalytic Hydrogenation of 1,2,6-Trimethylcyclohexene (Hypothetical Precursor)

Reaction Setup: In a high-pressure autoclave, dissolve the precursor, 1,2,6-trimethylcyclohexene, in a suitable solvent such as glacial acetic acid.



- Catalyst Addition: Add a catalytic amount of a platinum-based catalyst, such as platinum oxide (Adam's catalyst), or rhodium-on-alumina.
- Hydrogenation: Seal the autoclave and purge with hydrogen gas to remove air. Pressurize
 the vessel with hydrogen to the desired pressure.
- Reaction Conditions: Heat the mixture to the target temperature while agitating to ensure
 efficient mixing of the reactants and catalyst. Monitor the reaction progress by measuring
 hydrogen uptake.
- Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
- Purification: The crude product can be purified by fractional distillation to separate the
 desired 1,1,2-trimethylcyclohexane from any remaining starting material, byproducts, or
 solvent.[3] High-purity samples for analytical or research purposes can be obtained using
 preparative gas chromatography.[3]

Toxicological Profile

The toxicological data specifically for **1,1,2-trimethylcyclohexane** is limited. However, general toxicological information for saturated aliphatic hydrocarbons suggests that overexposure may cause irritation to the skin and eyes.[2] Inhalation of high concentrations of vapors may lead to anesthetic effects such as drowsiness, dizziness, and headache.[2] It is classified as a neurotoxin.[2]

Note: No detailed in vivo or in vitro toxicology studies, including LD50 or chronic exposure data, were found specifically for **1,1,2-trimethylcyclohexane** in the reviewed literature. Toxicological assessments should be guided by the general properties of related hydrocarbons and conducted with appropriate safety precautions.

Metabolism and Biotransformation

Specific studies on the metabolism and biotransformation of **1,1,2-trimethylcyclohexane** are not available. In general, the in vivo metabolism of xenobiotics, including hydrocarbons, involves two main phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of



these modified compounds to increase their water solubility and facilitate excretion. For alkylcyclohexanes, metabolism can be expected to involve hydroxylation of the ring or the alkyl substituents.

Role in Drug Development and Medicinal Chemistry

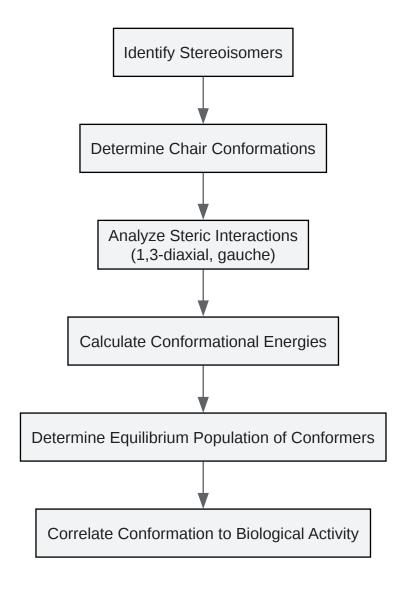
While there is no specific information on the use of **1,1,2-trimethylcyclohexane** in drug development, the substituted cyclohexane motif is of significant interest in medicinal chemistry. The conformational properties of the cyclohexane ring can influence the three-dimensional arrangement of pharmacophoric groups, thereby affecting the binding affinity of a molecule to its biological target.

The addition of methyl groups can impact a compound's lipophilicity and metabolic stability. The stereochemistry of these substituents is crucial, as different stereoisomers can exhibit vastly different biological activities. The conformational analysis of substituted cyclohexanes, like **1,1,2-trimethylcyclohexane**, is therefore a valuable tool in the rational design of new therapeutic agents.[4]

Conformational Analysis Workflow

The conformational analysis of substituted cyclohexanes is critical for understanding their reactivity and biological activity. The general workflow for such an analysis is depicted below.





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General workflow for conformational analysis.

Conclusion

1,1,2-Trimethylcyclohexane is a well-characterized compound in terms of its basic chemical and physical properties. However, there is a notable lack of in-depth research into its synthesis, biological activity, and metabolic fate. For researchers and professionals in drug development, this compound and its isomers represent an area where further investigation could yield valuable insights into the structure-activity relationships of substituted cyclohexanes. The general principles of conformational analysis and hydrocarbon toxicology provide a framework for initiating such studies.



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